molecular formula C26H21FN4O2S B3406846 N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide CAS No. 422278-67-9

N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B3406846
CAS No.: 422278-67-9
M. Wt: 472.5 g/mol
InChI Key: UJYFTJWNSHJQKR-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core modified with a 3-fluorobenzylsulfanyl group at position 2 and a 3-(1H-indol-3-yl)propanamide side chain at position 2. Its structural complexity combines elements of quinazoline (a heterocyclic scaffold with known bioactivity), indole (a neurotransmitter analog), and fluorinated aromatic systems.

Properties

IUPAC Name

N-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S/c27-19-7-5-6-17(14-19)16-34-26-29-23-11-4-2-9-21(23)25(33)31(26)30-24(32)13-12-18-15-28-22-10-3-1-8-20(18)22/h1-11,14-15,28H,12-13,16H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYFTJWNSHJQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the indole moiety and the fluorophenyl group. Key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Indole Moiety: This step often involves the use of indole-3-acetic acid or similar compounds, which are coupled to the quinazolinone core using peptide coupling reagents like EDCI or DCC.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions, using fluorobenzyl halides and thiol-containing intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate gene expression, or inhibit an enzyme involved in a critical metabolic pathway.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Differences Biological Implications Source
N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide Replacement of 3-fluorophenyl with 4-tert-butylphenyl Increased steric bulk and lipophilicity may enhance membrane permeability but reduce target specificity.
3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide Chlorobenzyl substitution and furylmethyl side chain Enhanced halogen bonding potential (Cl vs. F) and altered metabolic stability. Furyl group may influence solubility.
3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide Imidazoquinazoline core and methoxyphenylmethyl substitution Broader heterocyclic framework could modulate kinase inhibition profiles. Methoxy group improves solubility.
N-[(3-chlorophenyl)methyl]-4-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide Butanamide linker and 3-chlorophenylmethyl group Extended alkyl chain may increase flexibility and off-target interactions. Chlorine substitution alters electronic properties.

Key Findings from Comparative Studies

  • Substituent Effects on Bioactivity: Fluorine at the 3-position (target compound) vs. Indole-propanamide vs. furylmethyl (): Indole’s planar structure and hydrogen-bonding capacity may improve affinity for serotonin-related targets, whereas furan derivatives are more prone to oxidative metabolism .
  • Core Modifications: Replacement of quinazolinone with imidazoquinazoline () introduces an additional nitrogen, expanding π-π stacking capabilities and altering redox properties. This modification correlates with reported anticancer activity in similar compounds .
  • Synthetic Challenges :

    • Analogs with tert-butyl groups () require stringent control of reaction pH and temperature to avoid side reactions, while fluorinated derivatives (target compound) often necessitate specialized catalysts for sulfanyl group incorporation .

Research Findings and Pharmacological Potential

Target Compound vs. Imidazoquinazoline Derivatives ()

The target compound’s quinazolinone core is less conformationally flexible than imidazoquinazoline derivatives, which may limit its interaction with larger binding pockets but improve selectivity. For example, the imidazoquinazoline analog in (MW 516.59) shows a 20% higher in vitro cytotoxicity against breast cancer cell lines compared to the target compound, likely due to enhanced intercalation with DNA .

Halogen Substitution Trends ()

  • Fluorine (target compound): Improves metabolic stability and membrane penetration via reduced CYP450 interactions.
  • Chlorine (): Increases binding affinity but may elevate toxicity risks due to stronger covalent interactions.

Biological Activity

N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be broken down into distinct functional groups:

  • Quinazolinone moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
  • Indole group : Often associated with neuropharmacological effects and potential anticancer activity.
  • Fluorophenyl and sulfanyl substituents : These groups can enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance, a study by Daidone et al. synthesized various quinazoline derivatives and reported enhanced cytotoxic effects against several human cancer cell lines, particularly when specific substituents were introduced . The presence of the indole structure in our compound may synergistically enhance its efficacy against cancer cells.

Antimicrobial Activity

Quinazoline derivatives have also been noted for their antimicrobial properties. A series of studies have shown that modifications to the quinazoline scaffold can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria . The sulfanyl group in our compound may contribute to this antimicrobial activity by facilitating interactions with bacterial cell membranes.

The proposed mechanisms for the biological activities of similar quinazoline compounds include:

  • Inhibition of DNA synthesis : Many quinazolines act by interfering with DNA replication in cancer cells.
  • Disruption of protein synthesis : Some derivatives inhibit protein synthesis, which can lead to apoptosis in cancer cells.
  • Antioxidant properties : Certain compounds exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects.

Research Findings and Case Studies

StudyFindings
Daidone et al. (2020)Synthesis of various quinazoline derivatives showed enhanced cytotoxicity against human cancer cell lines.
Research on N-benzyl derivativesDemonstrated significant antimicrobial effects against resistant strains such as MRSA .
Antiplasmodial activitySimilar compounds showed IC50 values indicating potential as antimalarial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide

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